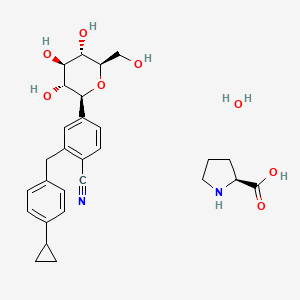

Velagliflozin proline hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Velagliflozin proline hydrate is the clinical form of Velagliflozin, an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor. It exhibits antidiabetic activity by decreasing renal glucose reabsorption and promoting glycosuria, effectively reducing blood sugar and insulin levels . This compound is particularly significant in the treatment of diabetes mellitus, offering a novel approach to managing blood glucose levels.

Preparation Methods

Industrial Production Methods: Industrial production of Velagliflozin proline hydrate typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to comply with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Velagliflozin proline hydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from these reactions include various derivatives of Velagliflozin, which may have different pharmacological properties .

Scientific Research Applications

Velagliflozin proline hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of SGLT2 inhibitors.

Biology: Investigated for its effects on glucose metabolism and insulin regulation.

Medicine: Applied in the treatment of diabetes mellitus and related metabolic disorders.

Industry: Utilized in the development of new antidiabetic drugs and formulations .

Mechanism of Action

Velagliflozin proline hydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2), a renal transporter responsible for reabsorbing glucose from the glomerular filtrate back into the circulation. By blocking this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels .

Comparison with Similar Compounds

- Empagliflozin

- Dapagliflozin

- Canagliflozin

Comparison: Velagliflozin proline hydrate is unique in its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. Its clinical efficacy and safety profile are comparable to other compounds in this class, but specific differences in absorption, metabolism, and excretion may influence its overall therapeutic utility .

Biological Activity

Velagliflozin proline hydrate is an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily developed for the management of diabetes mellitus. This compound has gained attention due to its efficacy in reducing blood glucose levels and improving metabolic parameters in diabetic patients, particularly in veterinary applications for felines. This article explores its biological activity, pharmacodynamics, clinical efficacy, and case studies.

- Chemical Name : this compound

- CAS Number : 1661838-94-3

- Molecular Formula : C28H36N2O8

- Molecular Weight : 528.59 g/mol

Velagliflozin functions by inhibiting the SGLT2 transporter located in the renal proximal tubules. This inhibition leads to:

- Reduced Renal Glucose Reabsorption : By blocking glucose reabsorption, velagliflozin increases urinary glucose excretion (glycosuria) and lowers blood glucose levels .

- Lowered Insulin Concentrations : The reduction in blood glucose levels subsequently leads to decreased insulin requirements and concentrations in the bloodstream .

Pharmacokinetics

The pharmacokinetic profile of velagliflozin indicates significant absorption characteristics:

- Fasted vs. Fed State : Systemic exposure is approximately 170% higher in a fasted state compared to a fed state, indicating that food intake significantly affects drug absorption .

- Dose-dependent Effects : Studies have shown that doses ranging from 0.01 to 1.0 mg/kg result in a proportional increase in maximum plasma concentration (Cmax) and overall drug exposure (AUC) .

Case Studies in Feline Diabetes Mellitus

- Study Overview : A clinical trial involving newly diagnosed diabetic cats treated with velagliflozin (1 mg/kg/day) demonstrated a treatment success rate of 88.4% after 30 days. Success was defined as improvement in clinical signs and glycemic control .

-

Efficacy Assessment :

- Clinical signs monitored included polyuria, polydipsia, weight loss, and appetite.

- Glycemic parameters assessed included mean blood glucose levels and serum fructosamine concentrations.

- Comparison with Insulin Therapy : In a comparative study, velagliflozin was found to be non-inferior to traditional insulin therapy, with a treatment success rate of 53.7% for once-daily administration versus 41.9% for twice-daily insulin injections .

Safety Profile

The safety profile of velagliflozin has been generally favorable:

- Common adverse effects reported include mild gastrointestinal disturbances (e.g., vomiting, diarrhea), which were manageable with dose adjustments .

- Serious adverse events such as hypoglycemia were noted but were resolved with appropriate interventions .

Summary of Findings

| Parameter | This compound |

|---|---|

| Mechanism of Action | SGLT2 Inhibition |

| Treatment Success Rate | 88.4% (30 days) |

| Common Adverse Effects | Vomiting, diarrhea |

| Pharmacokinetic Characteristics | Higher absorption in fasted state |

Properties

Molecular Formula |

C28H36N2O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H25NO5.C5H9NO2.H2O/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4;/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8);1H2/t19-,20-,21+,22-,23+;4-;/m10./s1 |

InChI Key |

SSNUQDYITAZVPB-YAKUHWJSSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N.O |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.